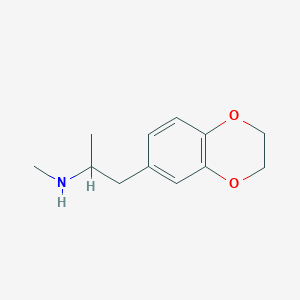

EDMA

Cat. No. B8544604

Key on ui cas rn:

133787-66-3

M. Wt: 207.27 g/mol

InChI Key: UJKWLAZYSLJTKA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08435410B2

Procedure details

For the preparation of stationary phases, the inner walls of capillaries were vinylized with 3-(trimethoxylsilyppropyl methacrylate. Subsequently, AAUA, EDMA, 1-propanol, 1,4-butanediol, water, and AIBN were mixed ultrasonically into a homogenous solution and purged with nitrogen for 10 min. A 45 cm long silanized capillary was tilled with the polymerization mixture up to a length of 35 cm, sealed with rubber septum, and then placed in a gas chromatography (GC) oven to polymerize for 20 hours at 60° C. The reaction scheme for the polymerization is shown in Scheme 1. Each column of the experimental design was made in duplicate. After the polymerization of the mixture, the monolithic column was washed with methanol for 12 hours using a HPLC pump to remove unreacted monomers and porogens. An on-column detection window was made next to the polymer bed using a thermal wire stripper. Finally, the column was cut to 45 cm with an effective length of 30 cm.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:6])(=[O:5])[C:2](C)=[CH2:3].C[CH:8]([NH:20][CH3:21])[CH2:9][C:10]1[CH:15]=[CH:14][C:13]2OCCO[C:12]=2[CH:11]=1.C(O)CCC[OH:26].CC(N=N[C:35]([C:38]#N)(C)C)(C#N)C>O.C(O)CC>[C:21]([NH:20][CH2:8][CH2:9][CH2:10][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:3][CH2:2][C:1]([OH:6])=[O:5])(=[O:26])[CH:35]=[CH2:38]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC1=CC2=C(C=C1)OCCO2)NC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C#N)N=NC(C)(C)C#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For the preparation of stationary phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen for 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed with rubber septum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to polymerize for 20 hours at 60° C

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction scheme for the polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the polymerization of the mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

the monolithic column was washed with methanol for 12 hours

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove unreacted monomers and porogens

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)(=O)NCCCCCCCCCCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |